(S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
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Overview
Description
®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound that features a binaphthalene core with two oxazoline rings. The presence of tert-butyl groups and the chiral centers make it a valuable compound in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Oxazoline Rings: The oxazoline rings are introduced via a cyclization reaction involving amino alcohols and carboxylic acids.
Addition of tert-Butyl Groups: The tert-butyl groups are added using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline rings or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of chiral recognition and molecular interactions.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers. The oxazoline rings and tert-butyl groups contribute to its binding affinity and selectivity. The compound can act as a chiral catalyst, promoting enantioselective transformations by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Unique due to its specific chiral centers and tert-butyl groups.
®-2,2’-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Similar structure but with methyl groups instead of tert-butyl groups.
®-2,2’-Bis((S)-4-(phenyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Contains phenyl groups, leading to different steric and electronic properties.
Uniqueness
The presence of tert-butyl groups in ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene provides unique steric hindrance and electronic effects, making it particularly effective in certain catalytic applications. Its chiral centers also contribute to its high enantioselectivity in asymmetric synthesis.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZYYVUZHWKREV-VSGBNLITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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